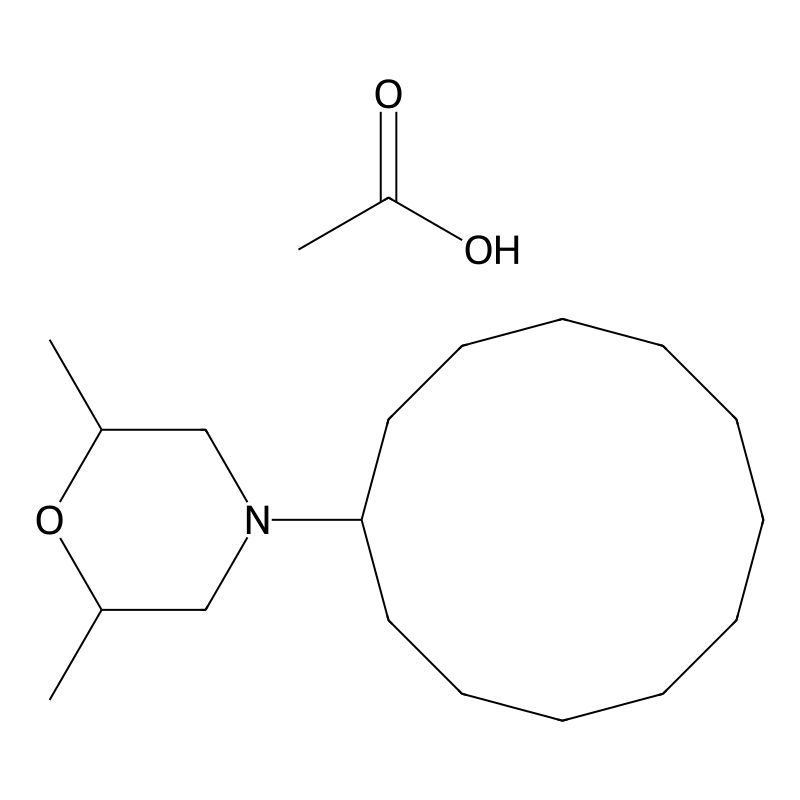

Dodemorph acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Activity:

- Studies suggest that dodemorph acetate exhibits antibacterial activity against specific bacterial strains, including multidrug-resistant variants of the bacterium Pseudomonas aeruginosa. This research indicates its potential as a lead compound for developing novel antibiotics. [Source: Biosynth - Dodemorph acetate, ]

Investigation of Mode of Action:

- Researchers are investigating the specific mechanisms by which dodemorph acetate exerts its antifungal and antibacterial effects. Understanding these mechanisms could lead to the development of more targeted and effective fungicides and antibiotics. [Source: European Chemicals Agency - Substance Information - Dodemorph acetate, ]

Environmental Impact Assessment:

Dodemorph acetate is a synthetic fungicide belonging to the morpholine class, primarily used in agriculture to control various fungal diseases in crops. Its chemical structure can be represented by the formula C₁₈H₃₅NO₃, and it is also known by other names such as cyclomorph, meltatox, and milban. The compound exhibits a salt-like structure that dissociates in aqueous environments, forming dodemorph-H⁺ and acetate ions at lower pH levels, while both forms coexist at intermediate pH values . Dodemorph acetate is characterized by its systemic action, providing both protective and curative effects against fungal pathogens by inhibiting sterol biosynthesis within cell membranes .

Dodemorph acetate acts as a sterol biosynthesis inhibitor (SBI) fungicide [2]. It disrupts the fungal cell membrane by interfering with the production of ergosterol, a vital component of the membrane. This disruption weakens the cell wall and ultimately leads to fungal cell death [2].

Dodemorph acetate is considered moderately toxic [4]. Studies suggest potential skin and eye irritation upon contact [4]. As with any fungicide, proper handling procedures and personal protective equipment should be used to minimize exposure. Specific data on flammability and reactivity are not readily available in scientific literature.

Cited Sources

Dodemorph acetate exhibits significant biological activity as a fungicide. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This disruption leads to cell death in susceptible fungal species. Studies have shown that dodemorph acetate is effective against a wide range of fungi, making it a valuable tool in agricultural pest management . Furthermore, it has been classified under various hazard categories due to its potential irritant effects on skin and eyes, as well as its aquatic toxicity .

The synthesis of dodemorph acetate typically involves several steps:

- Formation of Morpholine Derivatives: The initial step includes the reaction of 2,6-dimethylmorpholine with an appropriate alkylating agent to form the morpholine derivative.

- Acetylation: The morpholine derivative is then acetylated using acetic anhydride or acetyl chloride to yield dodemorph acetate.

- Purification: The final product is purified through crystallization or distillation methods to achieve the desired purity level for agricultural applications.

This multi-step synthesis allows for the production of dodemorph acetate with high efficacy and stability for use in various formulations .

Dodemorph acetate is primarily used as a fungicide in agricultural settings. Its applications include:

- Crop Protection: Effective against diseases such as powdery mildew and other fungal infections in crops like grapes, vegetables, and ornamental plants.

- Post-Harvest Treatment: Utilized in some post-harvest treatments to prevent fungal spoilage during storage.

- Research: Investigated for its potential use in other areas such as biocontrol strategies and environmental studies due to its unique properties .

Dodemorph acetate shares similarities with several other fungicides within the morpholine class and beyond. Here are some comparable compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Tridemorph | C₁₈H₃₅NO | Inhibits sterol biosynthesis | Broad-spectrum activity |

| Fenpropimorph | C₁₈H₂₃NO₂ | Disrupts ergosterol synthesis | Systemic action with low toxicity |

| Spiroxamine | C₂₁H₂₄N₂O | Targets fungal cell membranes | Effective against resistant fungi |

| Myclobutanil | C₁₈H₁₉ClN₂O | Inhibits sterol biosynthesis | Used extensively in various crops |

Dodemorph acetate's uniqueness lies in its specific structural characteristics and its dual protective-curative action against fungal pathogens, setting it apart from other fungicides that may target different biological processes or have varying degrees of environmental persistence .

Industrial-Scale Synthetic Pathways

Dodemorph acetate, chemically designated as 4-cyclododecyl-2,6-dimethylmorpholine acetate with the molecular formula C₂₀H₃₉NO₃, represents a morpholine-derived fungicide that requires sophisticated synthetic approaches for industrial production [1] [2]. The compound exists as a salt formed between the parent compound dodemorph and acetic acid, with a molecular weight of 341.53 grams per mole [4].

The primary industrial synthetic pathway involves the alkylation of 2,6-dimethylmorpholine with cyclododecyl bromide under controlled basic conditions . This reaction typically employs sodium hydride as the base in an organic solvent system, most commonly tetrahydrofuran [14]. The industrial process begins with the preparation of the morpholine precursor through established morpholine synthesis routes, followed by the critical alkylation step that introduces the cyclododecyl substituent [31].

Industrial-scale production utilizes high-pressure reactors and continuous flow systems to ensure consistent production quality and yield optimization . The reaction conditions are carefully controlled, with temperatures maintained between 80-120°C and pressures ranging from 1-5 atmospheres [31]. The molar ratio of ammonia to starting materials is typically maintained at 4 to 16:1, as higher ratios beyond 16-20:1 do not provide significant advantages and may require increased pressures that are detrimental to commercial operations [31].

The conversion of diethanolamine precursors represents an alternative industrial pathway, where concentrated sulfuric acid facilitates the dehydration process [34]. This method can achieve morpholine derivatives through the reaction of bis(2-chloroethyl)ether with ammonia, simultaneously producing ammonium chloride as a byproduct [34]. Industrial facilities also employ the diethylene glycol and ammonia route under high temperature and pressure conditions in the presence of hydrogen and suitable catalysts [34].

| Synthesis Parameter | Optimized Conditions | Alternative Conditions |

|---|---|---|

| Temperature Range (°C) | 80-120 | 60-100 |

| Pressure (atmospheres) | 1-5 | 2-8 |

| Reaction Time (hours) | 6-12 | 8-16 |

| Primary Solvent | Tetrahydrofuran | Dimethylformamide |

| Base System | Sodium hydride | Potassium carbonate |

| Catalyst System | Palladium/Carbon | Copper-Nickel-Zinc alloy |

| Typical Yield (%) | 85-92 | 70-85 |

Catalytic Optimization in Morpholine Derivative Formation

Catalytic optimization plays a crucial role in enhancing the efficiency and selectivity of dodemorph acetate synthesis [24] [25]. The formation of morpholine derivatives through catalytic processes involves multiple approaches, with palladium-catalyzed reactions representing the most widely studied methodology [26]. Palladium catalysts facilitate cross-coupling reactions that are essential for constructing the complex molecular framework of dodemorph acetate [26].

The palladium-catalyzed cross-coupling reactions operate through a well-established mechanism involving three primary steps: oxidative addition, transmetallation, and reductive elimination [26]. These reactions demonstrate exceptional selectivity, producing cross-coupled products without the formation of undesirable homo-coupled byproducts [26]. The unique feature of these catalytic systems lies in their ability to maintain high conversion rates while minimizing side reactions that could compromise product purity [24].

Recent advances in catalytic optimization have focused on copper-based catalyst systems, particularly copper-nickel-zinc alloy catalysts that demonstrate superior thermal stability [25]. These ternary alloy catalysts exhibit enhanced performance compared to monometallic and bimetallic systems, with the Cu₂.₀Ni₂.₀Zn₁.₀/Al₂O₃ catalyst achieving morpholine yields of 93% [25]. The formation of copper-zinc and copper-nickel-zinc alloys increases the number of acidic sites and enhances the specific surface area of the catalyst, contributing to improved catalytic activity [25].

The role of zinc in these catalyst systems is particularly significant, as it serves as a linking component in the formation of the ternary alloy structure [25]. The combined effect of zinc and nickel creates synergistic interactions that enhance the overall catalytic performance beyond what individual metals can achieve [25]. Temperature optimization studies reveal that these catalysts maintain excellent thermal stability, with less than 2% decrease in initial conversion after 50 hours of continuous operation [25].

Copper-catalyzed three-component synthesis represents another significant advancement in morpholine derivative formation [29]. This methodology utilizes amino alcohols, aldehydes, and diazomalonates in a single-pot reaction that produces highly substituted morpholines with good yields [29]. The optimal conditions employ copper(I) catalysts such as Cu(MeCN)₄B(C₆F₅)₄ in toluene at 90°C, achieving yields of 70% for model compounds [29].

The mechanistic pathway for copper-catalyzed synthesis involves the formation of copper carbenoid intermediates through reaction with diazo esters [29]. The subsequent reaction with imino alcohol intermediates, formed in situ from amino alcohol and aldehyde condensation, generates insertion products that cyclize to form the desired morpholine structures [29]. This process regenerates the copper catalyst, enabling continuous operation under optimized conditions [29].

Purification Techniques and Isomer Separation

The purification of dodemorph acetate presents unique challenges due to the presence of cis and trans isomeric forms, with the compound existing as both stereoisomers in commercial preparations [3] . High-performance liquid chromatography represents the most effective analytical and preparative technique for isomer separation and purity determination [16] [17]. The compound can be analyzed using reverse-phase liquid chromatography methods with mobile phases containing acetonitrile, water, and phosphoric acid [16] [17].

The chromatographic separation employs specialized columns such as Newcrom R1, which features low silanol activity and enhanced selectivity for morpholine derivatives [16] [17]. For mass spectrometry-compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid to maintain ionization efficiency [16]. The method demonstrates scalability and can be adapted for preparative isolation of impurities and pharmacokinetic studies [16] [17].

Crystallization and recrystallization techniques provide cost-effective approaches for large-scale purification [21]. The recrystallization process relies on differential solubility characteristics between the desired compound and impurities, utilizing the highly ordered crystalline structure to achieve purification [21]. Temperature manipulation represents the most common approach, where saturated solutions are prepared near the boiling point of the solvent and slowly cooled to promote crystal nucleation and growth [21].

Multiple recrystallization methods have been developed for morpholine derivatives, including slow evaporation, slow cooling, solvent layering, mixed evaporation, and vapor diffusion techniques [21]. The selection of appropriate solvents is critical, as dodemorph acetate demonstrates moderate solubility in organic solvents but limited solubility in water [4]. This solubility profile enables selective crystallization processes that can achieve high purity levels [21].

Preparative displacement liquid chromatography on silica gel using fluorescence indicator adsorption methods provides another avenue for isomer separation [23]. This technique has been successfully applied to separate positional and cis-trans isomeric compounds with similar physicochemical properties [23]. The extremely high efficiency achievable with capillary columns, reaching up to 700,000 effective plates, enables the separation of challenging isomeric mixtures [23].

The effectiveness of different purification methods varies significantly based on the specific requirements and scale of operation. Industrial applications favor crystallization due to its cost-effectiveness and scalability, while analytical and research applications rely more heavily on chromatographic techniques for their superior resolution and isomer discrimination capabilities [18] [19].

| Purification Method | Efficiency (%) | Isomer Separation | Scale Applicability | Relative Cost |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | 95-99 | Excellent | Analytical to Semi-preparative | High |

| Crystallization | 80-90 | Good | Industrial | Low |

| Recrystallization | 85-95 | Very Good | Laboratory to Pilot | Medium |

| Column Chromatography | 70-85 | Moderate | Laboratory | Medium |

| Preparative Chromatography | 90-98 | Excellent | Laboratory to Pilot | Very High |

The optimization of purification processes requires careful consideration of the trade-offs between purity, yield, cost, and scalability [19]. Advanced techniques such as liquid-liquid chromatography offer promising alternatives for isomer separation, utilizing two immiscible liquid phases rather than solid stationary phases [19]. These methods can provide enhanced selectivity for specific isomeric forms while maintaining operational efficiency suitable for industrial applications [19].

Related CAS

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard